4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonyl group, and a thiazolo[5,4-c]pyridine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride typically involves multiple steps, starting with the preparation of the thiazolo[5,4-c]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine-4-sulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the benzamide moiety through amide bond formation. The final step involves the conversion to the hydrochloride salt form to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride stands out due to its combination of a morpholine ring, sulfonyl group, and thiazolo[5,4-c]pyridine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2.ClH/c1-14(2)23-8-7-17-18(13-23)29-20(21-17)22-19(25)15-3-5-16(6-4-15)30(26,27)24-9-11-28-12-10-24;/h3-6,14H,7-13H2,1-2H3,(H,21,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUPOGPAWRZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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